molecular formula C6H6O2S B2561524 2-Thiabicyclo[3.1.0]hex-3-ene-6-carboxylic acid CAS No. 856656-74-1

2-Thiabicyclo[3.1.0]hex-3-ene-6-carboxylic acid

Cat. No.: B2561524
CAS No.: 856656-74-1
M. Wt: 142.17
InChI Key: YOJGUMOABUROBG-UHFFFAOYSA-N
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Description

2-Thiabicyclo[310]hex-3-ene-6-carboxylic acid is a sulfur-containing bicyclic compound with a unique structure It is characterized by a bicyclic framework that includes a sulfur atom, making it an interesting subject for chemical research and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiabicyclo[3.1.0]hex-3-ene-6-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method includes the reaction of a diene with a sulfur-containing reagent under controlled temperature and pressure conditions. The reaction often requires a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or distillation to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Thiabicyclo[3.1.0]hex-3-ene-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alcohols, amines, or acyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced sulfur compounds.

    Substitution: Esters, amides, and other derivatives.

Scientific Research Applications

2-Thiabicyclo[3.1.0]hex-3-ene-6-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Thiabicyclo[3.1.0]hex-3-ene-6-carboxylic acid involves its interaction with molecular targets through its sulfur atom and carboxylic acid group. These interactions can lead to the modulation of biological pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-2-thiabicyclo[3.1.0]hex-3-ene-6-carboxylic acid
  • 2-Thiabicyclo[3.1.0]hex-3-ene-6-carboxylic acid, hydrazide

Uniqueness

2-Thiabicyclo[310]hex-3-ene-6-carboxylic acid is unique due to its specific bicyclic structure containing a sulfur atom This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds

Properties

IUPAC Name

2-thiabicyclo[3.1.0]hex-3-ene-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S/c7-6(8)4-3-1-2-9-5(3)4/h1-5H,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJGUMOABUROBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2C1C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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